REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][CH:2]=1.[O:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]1[O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17](N)[C:16]=1[CH3:22].N(OC(C)(C)C)=O>C1(C)C=CC=CC=1>[O:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]1[O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][N:1]=2)[C:16]=1[CH3:22]
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
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N1=CC=NC=C1
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Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
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O1C(CCCC1)OCC1=C(C(=CC=C1)N)C
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Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
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N(=O)OC(C)(C)C
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at 85° C.±6° C. for 0.75 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
Upon complete addition
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Type
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WASH
|
Details
|
eluting with toluene-methylene chloride (3:1), methylene chloride, and finally ethyl acetate-methylene chloride (4:1)
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Type
|
WASH
|
Details
|
eluting with ethyl acetate-methylene chloride (1:19), ethyl acetate-methylene chloride (1:9), and ethyl acetate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residual oil
|
Type
|
DISTILLATION
|
Details
|
The oil was subjected to distillation under reduced pressure
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Type
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DISTILLATION
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Details
|
distilling system
|
Reaction Time |
0.75 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)OCC1=C(C(=CC=C1)C1=NC=CN=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 1.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |